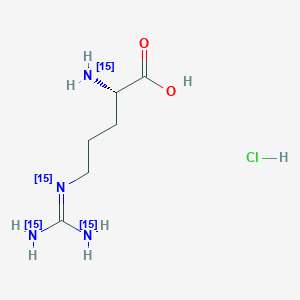

L-Arginine-15N4 hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-JYJSWXFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of L-Arginine-¹⁵N₄ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of L-Arginine-¹⁵N₄ hydrochloride, a stable isotope-labeled amino acid crucial for a variety of research applications. The information herein is intended to support the work of researchers, scientists, and professionals in drug development by offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Core Chemical and Physical Properties

L-Arginine-¹⁵N₄ hydrochloride is a non-radioactive, stable isotope-labeled form of the amino acid L-arginine. In this molecule, the four nitrogen atoms have been replaced with the heavy isotope ¹⁵N. This isotopic enrichment allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry and NMR.

Quantitative Data Summary

The following tables summarize the key quantitative properties of L-Arginine-¹⁵N₄ hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClN₄O₂ | [1] |

| Molecular Weight | 214.64 g/mol | [1][2] |

| CAS Number | 204633-95-4 | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 226-230 °C (decomposes) | [1][3] |

| Optical Activity ([α]20/D) | +22° (c = 12 in 10% HCl) | [1] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |

| Chemical Purity | ≥97% (CP) | [1] |

| Mass Shift | M+4 | [1] |

| Solubility | Solvent | Observation | Reference |

| Water | Freely soluble | [4] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Freely soluble | [5] | |

| Methanol | Very slightly soluble (heated) | [3] | |

| Ethanol | Very slightly soluble | [4] | |

| Ethanol (approx. 3 mg/mL) | Soluble | [5] | |

| DMSO (approx. 3 mg/mL) | Soluble | [5] | |

| Dimethylformamide (DMF, approx. 5 mg/mL) | Soluble | [5] |

Storage and Stability: L-Arginine-¹⁵N₄ hydrochloride should be stored at room temperature, away from light and moisture.[2] For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[6] Aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

Use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

L-Arginine-¹⁵N₄ hydrochloride is a key reagent in SILAC-based quantitative proteomics.

Objective: To metabolically label proteins in cell culture for relative quantification by mass spectrometry.

Methodology:

-

Media Preparation:

-

Prepare two types of SILAC media: "light" and "heavy."

-

Use a base medium deficient in L-arginine and L-lysine (e.g., SILAC DMEM).

-

For the "light" medium, supplement with unlabeled ("light") L-arginine and L-lysine to normal physiological concentrations.

-

For the "heavy" medium, supplement with a heavy labeled L-arginine, such as L-Arginine-¹⁵N₄ hydrochloride, and a heavy labeled L-lysine.[7][8]

-

To prevent the metabolic conversion of arginine to proline, which can interfere with quantification, it is recommended to supplement both media with L-proline (e.g., 200 mg/L).[8]

-

Add dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%).

-

Sterile-filter the final media preparations using a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the target cell line, one in the "light" medium and the other in the "heavy" medium.

-

Passage the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[9]

-

-

Sample Preparation and Analysis:

-

After the respective treatments of the "light" and "heavy" cell populations, harvest the cells.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the protein mixture with a protease, typically trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.

-

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify endogenous L-arginine in biological samples.

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of L-Arginine-¹⁵N₄ hydrochloride of a known concentration in an appropriate solvent (e.g., water or a buffer compatible with the analytical method).

-

-

Sample Preparation (Protein Precipitation Example for Plasma):

-

To a known volume of plasma (e.g., 50 µL), add a precise amount of the L-Arginine-¹⁵N₄ hydrochloride internal standard solution. The concentration of the internal standard should ideally be close to the expected endogenous concentration of L-arginine.

-

Add a protein precipitating agent, such as ice-cold acetonitrile, typically in a 3:1 ratio to the plasma volume.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[10]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate L-arginine from other sample components.

-

Optimize the mass spectrometer parameters for the detection of both endogenous L-arginine and the ¹⁵N₄-labeled internal standard. This typically involves selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Quantify the endogenous L-arginine by comparing the peak area of its specific transition to the peak area of the corresponding transition for the L-Arginine-¹⁵N₄ hydrochloride internal standard.

-

Signaling and Metabolic Pathways

L-arginine is a semi-essential amino acid involved in numerous metabolic and signaling pathways.

L-Arginine / Nitric Oxide Signaling Pathway

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[11]

Metabolic Fate of L-Arginine

Beyond nitric oxide synthesis, L-arginine is a precursor for the synthesis of several other important biomolecules, including urea, polyamines, proline, and creatine.

References

- 1. L -Arginine-15N4 15N 98atom , 97 CP 204633-95-4 [sigmaaldrich.com]

- 2. L-Arginine·HCl (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-ARGININE:HCL (15N4) | 204633-95-4 [amp.chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity of L-Arginine-¹⁵N₄ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of L-Arginine-¹⁵N₄ hydrochloride, a crucial isotopically labeled amino acid for metabolic research and drug development. This document outlines the common methods for determining isotopic purity, presents quantitative data from various commercial sources, and provides detailed experimental protocols for researchers.

Introduction to L-Arginine-¹⁵N₄ Hydrochloride and Isotopic Purity

L-Arginine, a semi-essential amino acid, is a key substrate for nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. L-Arginine-¹⁵N₄ hydrochloride, in which the four nitrogen atoms are replaced with the stable isotope ¹⁵N, serves as a tracer to investigate the L-arginine/NO pathway and other metabolic routes in vivo and in vitro.

Isotopic purity , also referred to as isotopic enrichment, is a critical quality attribute of labeled compounds. It is defined as the percentage of the molecules of a compound that are labeled with the stable isotope of interest. High isotopic purity is essential for accurate and precise results in tracer studies, minimizing interference from the unlabeled (natural abundance) compound.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available L-Arginine-¹⁵N₄ hydrochloride is typically high, ensuring minimal interference from the unlabeled counterpart in research applications. The following table summarizes the isotopic purity and chemical purity of L-Arginine-¹⁵N₄ hydrochloride and related isotopically labeled arginine products from prominent suppliers.

| Product Description | Supplier | Isotopic Purity (atom % ¹⁵N) | Chemical Purity |

| L-Arginine-¹⁵N₄ hydrochloride | Sigma-Aldrich | 98% | ≥97% (Chiral Purity) |

| L-Arginine·HCl (¹⁵N₄) | Cambridge Isotope Laboratories | 98% | 98% |

| L-Arginine·HCl (¹³C₆, ¹⁵N₄) | Cambridge Isotope Laboratories | 99% | 98%[1] |

| L-Arginine-¹³C₆,¹⁵N₄ hydrochloride | Sigma-Aldrich | 99% | 95% (Chiral Purity) |

| L-Arginine·HCl (D₇, ¹⁵N₄) | Cambridge Isotope Laboratories | 98% | 98%[2] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for L-Arginine-¹⁵N₄ hydrochloride is primarily achieved through high-resolution mass spectrometry (HRMS) and complemented by nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

LC-HRMS is the gold standard for determining isotopic purity due to its high sensitivity, specificity, and mass accuracy. This technique allows for the separation of the labeled compound from potential impurities and the precise measurement of the relative abundance of different isotopologues.

Experimental Workflow for LC-HRMS Analysis

Caption: Workflow for isotopic purity determination by LC-HRMS.

Detailed LC-MS Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of L-Arginine-¹⁵N₄ hydrochloride.

-

Dissolve the sample in a solvent compatible with the chromatographic method, such as a mixture of water and acetonitrile with 0.1% formic acid.[3]

-

Dilute the stock solution to a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).

-

-

Liquid Chromatography:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 3 µm, 3 x 100 mm) is recommended for good retention of the polar arginine molecule.[2]

-

Mobile Phase A: 0.2% Formic acid in water.[2]

-

Mobile Phase B: 75% Acetonitrile / 25% Methanol / 0.2% Formic acid.[2]

-

Gradient: A linear gradient from high organic to high aqueous content. For example, start at 80% B, hold for 1 minute, then ramp down to 45% B over 1.25 minutes.[2]

-

Flow Rate: 0.2 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 5 µL.[2]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Scan Mode: Full scan from m/z 100-300.

-

Data Acquisition: Acquire data in centroid mode.

-

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for the unlabeled L-Arginine (m/z 175.1190) and the fully labeled L-Arginine-¹⁵N₄ (m/z 179.1073). Also, extract EICs for partially labeled species if present.

-

Integrate the peak areas for each EIC.

-

Correct the peak areas for the natural isotopic abundance of ¹³C.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(¹⁵N₄) / (Area(¹⁴N₄) + Area(¹⁵N₄))] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁵N NMR, provides valuable complementary information on isotopic purity and confirms the position of the isotopic labels. While less sensitive than MS, NMR is a powerful tool for structural verification.

Experimental Workflow for NMR Analysis

Caption: Workflow for isotopic purity determination by NMR.

Detailed NMR Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of L-Arginine-¹⁵N₄ hydrochloride in 0.6 mL of a deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum to confirm the chemical structure and assess for any organic impurities.

-

-

¹⁵N NMR (or ¹H-¹⁵N HSQC):

-

For direct ¹⁵N detection, a longer acquisition time may be required due to the lower gyromagnetic ratio of ¹⁵N.

-

A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often preferred as it is more sensitive.[4] This experiment will show correlations between protons and their directly attached ¹⁵N atoms.

-

The presence of strong correlation peaks in the HSQC spectrum at the expected chemical shifts for the four nitrogen atoms of arginine confirms the ¹⁵N labeling.

-

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software.

-

In the ¹⁵N spectrum, the ratio of the integral of the ¹⁵N signal to the (much smaller) signal from any ¹⁴N-containing species can be used to estimate isotopic purity, although this is often challenging due to the low natural abundance and broadness of the ¹⁴N signal.

-

In the ¹H spectrum of a highly enriched sample, the protons attached to ¹⁵N will appear as doublets due to ¹J(¹⁵N-¹H) coupling, while protons attached to ¹⁴N will appear as broad singlets. The ratio of the doublet to the singlet can be used to estimate isotopic purity.

-

Application in Signaling Pathway Analysis: The L-Arginine-Nitric Oxide Pathway

L-Arginine-¹⁵N₄ hydrochloride is instrumental in tracing the metabolic fate of arginine, particularly in the nitric oxide (NO) signaling pathway. NO is synthesized from L-arginine by nitric oxide synthase (NOS), producing L-citrulline as a co-product. By using ¹⁵N₄-labeled arginine, researchers can track the incorporation of ¹⁵N into L-citrulline and subsequently into other metabolites, allowing for the quantification of NO production and the flux through this critical pathway.

Caption: Tracing the L-Arginine-Nitric Oxide signaling pathway.

Conclusion

The isotopic purity of L-Arginine-¹⁵N₄ hydrochloride is a critical parameter for researchers utilizing this tracer in metabolic studies. This guide has provided a comprehensive overview of the methods used to assess isotopic purity, presented quantitative data for commercially available products, and offered detailed experimental protocols for LC-HRMS and NMR analysis. By ensuring the high isotopic purity of L-Arginine-¹⁵N₄ hydrochloride, researchers can confidently and accurately investigate the intricate roles of arginine in health and disease.

References

- 1. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]

- 4. protein-nmr.org.uk [protein-nmr.org.uk]

Technical Guide: Certificate of Analysis for L-Arginine-¹⁵N₄ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quality control specifications for L-Arginine-¹⁵N₄ hydrochloride, a stable isotope-labeled amino acid crucial for a range of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis. This document outlines the key analytical data, details the experimental methodologies used for its characterization, and presents a visual workflow for its quality control assessment.

Quantitative Data Summary

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for L-Arginine-¹⁵N₄ hydrochloride. Data is compiled from representative certificates of analysis and product information sheets from leading suppliers.

Table 1: Identity and Physical Properties

| Parameter | Specification |

| Appearance | White to Off-White Solid |

| Molecular Formula | C₆H₁₅Cl¹⁵N₄O₂ |

| Molecular Weight | 214.64 g/mol [1] |

| Melting Point | 226-230 °C (decomposes)[2] |

| Optical Rotation | +21.5° to +23.5° (c=2, 6M HCl) |

| Solubility | Soluble in Water |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Representative Value |

| Chemical Purity (CP) | ≥97% | 97% |

| HPLC Purity | >95% | 98.45% (at 200 nm) |

| Isotopic Purity (Atom % ¹⁵N) | ≥98% | 98.3%[2] |

| Mass Shift | M+4 | Conforms[2] |

Table 3: Elemental Analysis

| Element | Theoretical Value (%) | Representative Result (%) |

| Carbon (C) | 33.58 | 32.80 |

| Hydrogen (H) | 7.04 | 7.20 |

| Nitrogen (N) | 26.16 | 25.61 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in a Certificate of Analysis for L-Arginine-¹⁵N₄ hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the substance by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase column.[3]

-

Mobile Phase: A gradient or isocratic system. A typical mobile phase consists of a buffer (e.g., phosphate buffer at pH 3.5) and an organic modifier (e.g., acetonitrile).[3] For example, a mixture of a solution containing 500 mg of octane sulphonic acid in 1000 ml of phosphate buffer (pH 3.5) and acetonitrile (920:80).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at 215 nm.[3]

-

Sample Preparation: A known concentration of L-Arginine-¹⁵N₄ hydrochloride is dissolved in the mobile phase or a suitable solvent like water.

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to L-Arginine is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the L-Arginine-¹⁵N₄ hydrochloride molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) is a common solvent for L-Arginine hydrochloride.

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra are compared to a reference spectrum or theoretical values to confirm the identity and structure of the compound. The presence of the ¹⁵N isotopes will influence the spectra, for instance, by causing splitting of adjacent ¹H or ¹³C nuclei, which can be used to confirm the labeling.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry is the definitive method for determining the isotopic enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Method: Electrospray ionization (ESI) is commonly used for amino acids.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For L-Arginine-¹⁵N₄, the mass spectrum will show a distribution of isotopologues. The isotopic purity is determined by comparing the intensity of the peak corresponding to the fully labeled molecule (with four ¹⁵N atoms) to the intensities of the peaks corresponding to molecules with fewer ¹⁵N atoms.[4] The presence of a significant M+4 peak confirms the incorporation of the four ¹⁵N isotopes.[2]

Elemental Analysis

Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing further confirmation of its purity and composition.

-

Instrumentation: An automated elemental analyzer.

-

Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

-

Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of L-Arginine-¹⁵N₄ hydrochloride.

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a batch of L-Arginine-¹⁵N₄ hydrochloride.

Caption: Quality Control Workflow for L-Arginine-¹⁵N₄ hydrochloride.

References

L-Arginine-15N4 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

L-Arginine-15N4 hydrochloride is a stable isotope-labeled (SIL) form of the amino acid L-arginine, in which all four nitrogen atoms are replaced with the heavy isotope 15N. This non-radioactive tracer is an indispensable tool in quantitative proteomics, metabolic research, and drug development, enabling precise tracking and quantification of arginine's metabolic fate in biological systems. Its primary applications lie in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and as a tracer for nitric oxide (NO) synthesis.

Core Applications and Principles

L-Arginine-15N4 hydrochloride serves as a powerful tool for researchers to distinguish between pre-existing and newly synthesized molecules within a cell or organism. By introducing the "heavy" arginine into a biological system, researchers can use mass spectrometry to differentiate between molecules that have incorporated the 15N4 label and their "light" counterparts containing the naturally abundant 14N. This allows for the precise quantification of protein turnover, metabolic pathway fluxes, and the synthesis of arginine-derived metabolites.

Data Presentation: Quantitative Insights

The use of L-Arginine-15N4 hydrochloride provides a wealth of quantitative data. Below are examples of how such data can be structured for clear interpretation.

Table 1: Mass Shifts of Arginine-Containing Peptides in SILAC Experiments

| Analyte | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |

| Unlabeled Arginine | 14N4 | 174.1117 | 0 |

| L-Arginine-15N4 | 15N4 | 178.1000 | +4 |

| Tryptic Peptide with one Arginine | Unlabeled | X | 0 |

| Tryptic Peptide with one 15N4-Arginine | 15N4 | X + 3.9883 | +4 |

Table 2: Example Data from a Metabolic Flux Analysis Study

| Metabolite | Isotopic Enrichment (%) after 24h Labeling with L-Arginine-15N4 |

| L-Arginine-15N4 | 98.5 ± 0.8 |

| L-Citrulline-15N3 | 15.2 ± 2.1 |

| L-Ornithine-15N2 | 8.7 ± 1.5 |

| Proline-15N1 | 2.1 ± 0.5 |

| Glutamate-15N1 | 1.8 ± 0.4 |

Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC

This protocol outlines the general steps for a SILAC experiment to compare protein expression between two cell populations.

1. Media Preparation:

- Prepare "light" SILAC medium: Use arginine- and lysine-deficient medium supplemented with unlabeled L-arginine and L-lysine.

- Prepare "heavy" SILAC medium: Use arginine- and lysine-deficient medium supplemented with L-Arginine-15N4 hydrochloride and a heavy isotope-labeled lysine (e.g., 13C6-L-lysine).

- To prevent the metabolic conversion of arginine to proline, which can confound results, supplement both "light" and "heavy" media with unlabeled L-proline (final concentration of 200 mg/L).[1]

2. Cell Culture and Labeling:

- Culture two separate populations of cells.

- Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[2]

3. Experimental Treatment:

- Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

4. Cell Harvesting and Protein Extraction:

- Harvest both cell populations.

- Lyse the cells and extract the proteins using a suitable lysis buffer.

- Quantify the protein concentration in each lysate.

5. Sample Preparation for Mass Spectrometry:

- Mix equal amounts of protein from the "light" and "heavy" lysates.

- Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.

- Desalt and concentrate the resulting peptide mixture.

6. LC-MS/MS Analysis:

- Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.

7. Data Analysis:

- Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptide pairs.

- The ratio of the peak intensities of the "heavy" to "light" peptides for a given protein reflects the change in its expression level due to the experimental treatment.

Protocol 2: Tracing Nitric Oxide Synthesis

This protocol describes how to use L-Arginine-15N4 hydrochloride to trace the activity of nitric oxide synthase (NOS).

1. Cell Culture and Labeling:

- Culture cells of interest (e.g., endothelial cells) in a medium containing a known concentration of L-Arginine-15N4 hydrochloride for a defined period.

2. Stimulation of Nitric Oxide Production:

- If necessary, stimulate the cells with an agent known to induce NOS activity (e.g., a calcium ionophore for endothelial NOS).

3. Metabolite Extraction:

- Harvest the cells and the culture medium.

- Quench metabolic activity by adding a cold solvent (e.g., 80% methanol).

- Separate the supernatant containing the metabolites from the cell debris.

4. Sample Preparation:

- Prepare the metabolite extract for LC-MS/MS analysis. This may involve derivatization to improve chromatographic separation and detection.

5. LC-MS/MS Analysis:

- Use a targeted mass spectrometry method to detect and quantify L-Arginine-15N4 and its metabolic product, L-Citrulline-15N3. The conversion of L-Arginine-15N4 to L-Citrulline-15N3 is a direct measure of NOS activity.[3]

6. Data Analysis:

- Calculate the rate of L-Citrulline-15N3 production to determine the flux through the nitric oxide synthesis pathway.

Mandatory Visualizations

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

Caption: Key metabolic pathways of L-arginine traced with 15N4 labeling.

References

- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight of L-Arginine-¹⁵N₄ Hydrochloride

This document provides a detailed examination of the molecular weight of L-Arginine-¹⁵N₄ hydrochloride, an isotopically labeled form of the amino acid L-arginine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work, such as in mass spectrometry-based proteomics and metabolomics.

Chemical Identity and Formula

L-Arginine-¹⁵N₄ hydrochloride is a variant of L-Arginine hydrochloride where all four nitrogen (N) atoms have been replaced with the heavy isotope, nitrogen-15 (¹⁵N). The standard, unlabeled form of L-arginine hydrochloride has the chemical formula C₆H₁₅ClN₄O₂ and a molecular weight of approximately 210.66 g/mol [1][2].

For the isotopically labeled version, the molecular formula is written as C₆H₁₅Cl[¹⁵N]₄O₂. The incorporation of the ¹⁵N isotope results in a predictable mass shift, making it a valuable internal standard for quantitative analysis. The molecular weight of L-Arginine-¹⁵N₄ hydrochloride is 214.64 g/mol [3][4][5].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic masses of all atoms in the molecule. For L-Arginine-¹⁵N₄ hydrochloride, this calculation involves using the isotopic mass of ¹⁵N and the standard atomic weights of the other elements. The stable isotope of nitrogen, ¹⁵N, has a relative atomic mass of 15.000109[6][7].

The table below details the contribution of each element to the final molecular weight.

| Element | Symbol | Isotope | No. of Atoms | Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | ¹²C | 6 | 12.011 | 72.066 |

| Hydrogen | H | ¹H | 15 | 1.008 | 15.120 |

| Chlorine | Cl | - | 1 | 35.453 | 35.453 |

| Nitrogen | N | ¹⁵N | 4 | 15.000109 | 60.000436 |

| Oxygen | O | ¹⁶O | 2 | 15.999 | 31.998 |

| Total | 28 | 214.6374 |

Note: Standard IUPAC atomic weights are used for non-labeled elements. The calculated value of 214.6374 g/mol is consistent with the commonly cited molecular weight of 214.64 g/mol .

Molecular Structure

The fundamental structure of L-Arginine consists of a carboxylic acid group, an α-amino group, and a side chain terminating in a guanidinium group. In L-Arginine-¹⁵N₄ hydrochloride, the four nitrogen atoms—one in the α-amino group and three in the guanidinium group—are the ¹⁵N isotope. The hydrochloride salt is formed by the protonation of one of these basic nitrogen centers, typically in the guanidinium group, with a chloride counter-ion.

Caption: Molecular structure of L-Arginine-¹⁵N₄ hydrochloride.

Experimental Applications

The precise mass difference between the labeled and unlabeled forms of L-arginine allows for its use as an internal standard in mass spectrometry.

Workflow: Stable Isotope Dilution Mass Spectrometry (SID-MS)

-

Sample Preparation: A known quantity of L-Arginine-¹⁵N₄ hydrochloride (the "spike") is added to a biological sample (e.g., plasma, cell lysate) containing an unknown quantity of endogenous, unlabeled L-arginine.

-

Extraction and Separation: The amino acids are extracted from the sample matrix. Separation is typically achieved using liquid chromatography (LC).

-

Mass Spectrometry Analysis: The sample is ionized and analyzed by a mass spectrometer. The instrument detects and quantifies the ion signals for both the unlabeled L-arginine (M) and the ¹⁵N-labeled L-arginine (M+4).

-

Quantification: The concentration of the endogenous L-arginine is calculated from the ratio of the signal intensities of the unlabeled and labeled forms.

Caption: Workflow for quantification using a stable isotope standard.

References

- 1. L-arginine, hydrochloride [webbook.nist.gov]

- 2. L-Arginine, monohydrochloride | C6H15ClN4O2 | CID 66250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L -Arginine-15N4 15N 98atom , 97 CP 204633-95-4 [sigmaaldrich.com]

- 4. L-Arginine·HCl (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. usbio.net [usbio.net]

- 6. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 7. nitrogen-15 atom (CHEBI:36934) [ebi.ac.uk]

understanding stable isotope labeling with 15N arginine

An In-Depth Technical Guide to Stable Isotope Labeling with ¹⁵N Arginine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling with ¹⁵N arginine, a powerful technique for tracing nitrogen metabolism and quantifying protein dynamics. It is intended for researchers, scientists, and professionals in drug development who are looking to apply this methodology in their work. This document details the core principles, experimental protocols, data presentation, and visualization of key pathways and workflows.

Core Principles of ¹⁵N Arginine Labeling

Stable isotope labeling with ¹⁵N arginine involves the substitution of the naturally abundant ¹⁴N isotope with the heavier, non-radioactive ¹⁵N isotope within the arginine molecule.[1] This "heavy" arginine is then introduced into a biological system, either in cell culture (in vitro) or in a whole organism (in vivo).[1][2] As cells and organisms metabolize this labeled arginine, the ¹⁵N isotope is incorporated into newly synthesized proteins and other nitrogen-containing biomolecules.[1]

The key advantage of this technique lies in the ability to differentiate between pre-existing ("light") and newly synthesized ("heavy") molecules using mass spectrometry.[3] The mass difference allows for the precise quantification of various biological processes, including:

-

Protein Synthesis and Turnover: By monitoring the rate of incorporation of ¹⁵N arginine into the proteome, researchers can determine the synthesis and degradation rates of individual proteins.[1][2] This is a cornerstone of quantitative proteomics methodologies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[3][4]

-

Metabolic Flux Analysis: Tracing the path of the ¹⁵N label through various metabolic pathways provides insights into the flux and interplay of different biochemical reactions.[5]

-

Nitric Oxide (NO) Synthesis: Since arginine is the direct precursor for nitric oxide, ¹⁵N-labeled arginine is instrumental in quantifying the rate of NO production, a critical signaling molecule in various physiological and pathological processes.[6][7]

A significant consideration in ¹⁵N arginine labeling is the potential for metabolic conversion of arginine to other amino acids, most notably proline.[8][9][10] This can complicate data analysis, as the ¹⁵N label may appear in peptides that do not originally contain arginine.[8] Strategies to mitigate this include the addition of unlabeled proline to the culture medium or the use of genetically modified organisms with altered arginine metabolism.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹⁵N arginine labeling experiments. Below are generalized protocols for both in vitro and in vivo applications.

In Vitro Labeling using SILAC

This protocol outlines the basic steps for a SILAC experiment using ¹⁵N arginine in cell culture.

1. Cell Culture Medium Preparation:

-

Prepare two batches of cell culture medium that are identical except for the isotopic form of arginine.

-

"Light" medium: Contains standard, unlabeled L-arginine.

-

"Heavy" medium: Contains ¹⁵N-labeled L-arginine (e.g., L-[guanidino-¹⁵N₂]arginine or L-arginine:HCl (U-¹⁵N₄, 98%)).

-

It is critical to use dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids from the serum.

2. Cell Adaptation and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Cells should be cultured for a sufficient number of doublings (typically at least five) to ensure complete incorporation of the labeled arginine into the proteome of the "heavy" population.[4]

3. Experimental Treatment:

-

Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

4. Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or total protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

5. Protein Digestion:

-

Extract the total protein from the cell lysate.

-

Reduce disulfide bonds with a reducing agent like DTT (dithiothreitol).

-

Alkylate cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.

6. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁴N or ¹⁵N in the arginine residues.

7. Data Analysis:

-

Specialized software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms.

-

The ratio of the peak intensities of the heavy to light peptides provides a quantitative measure of the relative protein abundance between the two experimental conditions.

In Vivo Labeling for Metabolic Studies

This protocol describes a general approach for in vivo labeling with ¹⁵N arginine in a mouse model.

1. Tracer Preparation:

-

Dissolve the ¹⁵N-labeled arginine (e.g., L-[guanidino-¹⁵N₂]arginine) in a sterile, injectable saline solution.

2. Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

For infusion studies, a catheter may be surgically placed in a suitable blood vessel (e.g., jugular vein) for tracer administration and blood sampling.[11]

3. Tracer Administration:

-

Administer the ¹⁵N arginine tracer. This can be done as a bolus injection, a continuous infusion, or a combination of both (primed-continuous infusion) to achieve a steady-state concentration of the labeled arginine in the plasma.[11][12]

4. Sample Collection:

-

Collect biological samples at predetermined time points. This can include blood, urine, and specific tissues of interest.[12]

-

For blood samples, plasma should be separated by centrifugation and stored at -80°C.[12]

5. Sample Preparation for Analysis:

-

Plasma: Deproteinate the plasma samples, for example, by adding sulfosalicylic acid.[12] The supernatant containing free amino acids can then be analyzed.

-

Tissues: Homogenize the tissue samples and extract proteins or metabolites of interest.

6. Mass Spectrometry Analysis:

-

Analyze the prepared samples using an appropriate mass spectrometry technique (e.g., GC-MS or LC-MS/MS) to determine the enrichment of ¹⁵N in arginine and its metabolites (e.g., citrulline, nitric oxide products).[13][14]

7. Data Analysis:

-

Calculate the isotopic enrichment and use it to determine metabolic flux rates, such as the rate of nitric oxide synthesis or whole-body protein turnover.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing ¹⁵N arginine labeling.

| Parameter | Organism/Cell Line | Tracer | Key Findings | Reference |

| Nitric Oxide Synthesis | Healthy Adult Humans | L-[guanidino-¹⁵N₂]arginine | Whole body NO synthesis rate: 0.96 ± 0.1 µmol·kg⁻¹·hr⁻¹ | [6] |

| Healthy Adult Humans | L-[guanidino-¹⁵N₂]arginine | ~1.2% of plasma arginine turnover is directed to NO formation. | [6] | |

| Arginine Metabolism | Healthy Adult Humans | L-[guanidino-¹⁵N₂]arginine | De novo arginine synthesis rate: 9.2 ± 1.4 µmol·kg⁻¹·hr⁻¹ | [6] |

| Healthy Adult Humans | L-[guanidino-¹⁵N₂]arginine | ~15% of plasma arginine turnover is associated with urea formation. | [6] | |

| Protein Synthesis | Pancreatic Cancer Cells (MIA PaCa) | ¹⁵N amino acid mixture | Fractional protein synthesis rates of identified proteins ranged from 44-76%. | [1] |

| Arginine-to-Proline Conversion | Mammalian Cells | Heavy Arginine (SILAC) | 10-25% of the total proline pool can become labeled from arginine. | [8] |

| PC12 Cells | Heavy Arginine (SILAC) | Proline conversion can contribute up to 30-40% of the heavy peptide signal. | [15] |

Visualizing Pathways and Workflows

Diagrams created using the DOT language for Graphviz are provided below to illustrate key signaling pathways and experimental workflows.

Arginine Metabolism Pathway

Caption: Key metabolic pathways of arginine.

Nitric Oxide Synthesis Pathway

Caption: The enzymatic synthesis of nitric oxide from L-arginine.

SILAC Experimental Workflow

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

In Vivo ¹⁵N Arginine Infusion Workflow

Caption: General workflow for an in vivo ¹⁵N arginine tracer study.

References

- 1. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 6. Whole body nitric oxide synthesis in healthy men determined from [15N] arginine-to-[15N]citrulline labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activated whole-body arginine pathway in high-active mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Rapid determination of [guanidino-15N]arginine in plasma with gas chromatography--mass spectrometry: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Arginine δ15N Values in Plant and Animal Proteins by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nitrogen Tracing Studies Using L-Arginine-¹⁵N₄ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Arginine-¹⁵N₄ hydrochloride as a stable isotope tracer for elucidating the complex metabolic fate of nitrogen in biological systems. This powerful technique offers unparalleled insights into arginine metabolism, which is central to numerous physiological and pathological processes, including protein synthesis, nitric oxide signaling, and immune responses.

Introduction to L-Arginine-¹⁵N₄ and Nitrogen Tracing

L-Arginine is a semi-essential amino acid at the crossroads of multiple metabolic pathways.[1] Its metabolism is often dysregulated in various diseases, making it a critical area of investigation.[2] Stable isotope tracing utilizes compounds labeled with heavy, non-radioactive isotopes, such as Nitrogen-15 (¹⁵N), to track the movement of atoms through metabolic pathways.[3]

L-Arginine-¹⁵N₄ hydrochloride is a specialized tracer in which all four nitrogen atoms in the arginine molecule are replaced with the ¹⁵N isotope.[4] This comprehensive labeling allows researchers to trace the destination of each nitrogen atom as arginine is metabolized, providing a detailed and quantitative map of nitrogen flux.[5][6] When introduced into a biological system, the ¹⁵N-labeled arginine and its downstream metabolites can be distinguished from their unlabeled counterparts by their higher mass using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables the precise quantification of pathway activity, substrate contribution, and metabolic reprogramming in various experimental models.[5][7]

Metabolic Pathways of L-Arginine

The four nitrogen atoms in L-Arginine-¹⁵N₄ are distributed between the alpha-amino group and the guanidino group. Understanding their distinct metabolic fates is key to interpreting tracing data. The primary enzymatic pathways initiating arginine degradation are catalyzed by Nitric Oxide Synthase (NOS) and Arginase.[1][2]

-

Nitric Oxide Synthase (NOS) Pathway: The NOS family of enzymes oxidizes one of the terminal guanidino nitrogens to produce Nitric Oxide (NO) and L-Citrulline .[2][8] In a tracing study, the ¹⁵N label will appear in both NO and L-Citrulline.

-

Arginase Pathway: Arginase hydrolyzes arginine into Urea and L-Ornithine .[2][9] This pathway is crucial for the urea cycle, which disposes of excess nitrogen. The two terminal guanidino nitrogens and the delta-nitrogen are incorporated into urea, while the alpha-amino nitrogen is retained in ornithine.

-

Downstream Metabolism: The products of these initial reactions are precursors to other vital molecules. Ornithine, for instance, is a precursor for polyamines (essential for cell growth), proline , and glutamate .[2][10]

Experimental Design and Protocols

A successful nitrogen tracing study requires careful planning, from tracer selection to sample analysis. Below are generalized protocols for both in vitro (cell culture) and in vivo studies.

Generalized In Vitro Protocol (Cell Culture)

This protocol is adapted from methodologies for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis.[2][5]

Materials:

-

L-Arginine-¹⁵N₄ hydrochloride (isotopic purity >98%)[4]

-

Cell line of interest (e.g., macrophages, cancer cells)

-

Arginine-free culture medium (e.g., DMEM, RPMI 1640)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize contamination from unlabeled arginine[11]

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite extraction solvent: 80% methanol, pre-chilled to -80°C

Procedure:

-

Cell Seeding: Plate cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare the complete labeling medium by supplementing the arginine-free base medium with L-Arginine-¹⁵N₄ hydrochloride at a known physiological concentration and dFBS.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cell monolayer once with pre-warmed PBS.

-

Add the prepared ¹⁵N-labeling medium to the cells and return them to the incubator. The labeling duration can range from minutes to several days depending on the turnover rate of the metabolites of interest.[2] For full proteome labeling in SILAC, at least five cell doublings are required.[11]

-

-

Metabolite Extraction:

-

At the designated time point, rapidly aspirate the labeling medium.

-

Immediately place the culture dish on ice and wash the cells with a sufficient volume of ice-cold saline to remove extracellular contaminants.

-

Aspirate the saline and add a specific volume of pre-chilled 80% methanol to quench all enzymatic activity and extract intracellular metabolites.[2]

-

Scrape the cells in the methanol and transfer the resulting lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen.

-

The dried pellet is now ready for storage at -80°C or immediate reconstitution for analysis.[2]

-

Generalized In Vivo Protocol (Animal Models)

This protocol involves the systemic administration of the tracer to an animal model to study whole-body metabolism.[3]

Materials:

-

L-Arginine-¹⁵N₄ hydrochloride, sterile and pyrogen-free

-

Animal model (e.g., mouse, rat)

-

Sterile saline or other appropriate vehicle for infusion

-

Infusion pump and catheters (for continuous infusion studies)

-

Blood collection supplies (e.g., heparinized tubes)

Procedure:

-

Acclimatization: Allow animals to acclimate to their housing and diet. For steady-state experiments, ensure they are accustomed to any necessary restraints or metabolic cages.

-

Tracer Administration:

-

Bolus Dose: A single injection (e.g., intraperitoneal, intravenous) of the tracer. This method is useful for tracking the initial uptake and rapid metabolism of arginine.

-

Constant Infusion: A continuous intravenous infusion of the tracer at a known rate until an isotopic steady state is achieved in the plasma.[3][12] This allows for the calculation of metabolic fluxes (rates of appearance). A plateau is often observed after approximately 2 hours.[12]

-

-

Sample Collection:

-

Collect blood samples at predetermined intervals throughout the experiment. For steady-state analysis, samples are taken at baseline (before infusion) and during the established plateau phase.[3]

-

Process blood immediately to separate plasma or serum, then flash-freeze and store at -80°C.

-

Sample Analysis and Data Interpretation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant analytical technique for these studies.[5][13]

Analytical Steps:

-

Reconstitution: Reconstitute the dried metabolite extracts in a solvent suitable for LC-MS.

-

Chromatographic Separation: Use a liquid chromatography method (e.g., HILIC, reversed-phase) to separate arginine and its metabolites.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer to detect the different mass isotopologues (M+0, M+1, M+2, M+3, M+4) for each metabolite. For arginine, the unlabeled form (M+0) and the fully labeled form (M+4) will be key ions to monitor.[4]

-

Data Analysis:

-

Isotopic Enrichment: Calculate the fractional enrichment of ¹⁵N in each metabolite pool. This reveals the proportion of the metabolite that was synthesized from the labeled arginine tracer.

-

Metabolic Flux Analysis (MFA): Use the isotopic enrichment data and steady-state equations to calculate the rates (fluxes) of the metabolic pathways.[2][3] This provides quantitative data on how fast arginine is being converted to its various products.

-

Quantitative Data Presentation

The output of a nitrogen tracing study is quantitative data that reflects the dynamics of arginine metabolism. While specific values are highly dependent on the experimental model and conditions, the following table summarizes the types of data generated, with representative examples from the literature.

| Parameter Measured | Description | Example Value & Context | Source |

| Isotopic Enrichment | The percentage of a metabolite pool that has incorporated the stable isotope label at steady state. | ~0.7 atom % excess ¹⁵N in plasma arginine after 2 hours of constant ¹⁵NH₄Cl infusion in a human volunteer. | [12] |

| Metabolic Rate | The rate of production of a downstream metabolite from arginine. | Maximum rate of nitrite production from arginine by activated macrophages was 67 nmol/hour per mg of cell protein. | [8][9] |

| Fractional Contribution | The fraction of a product's nitrogen atoms that are derived from the labeled arginine tracer. | Calculated from mass isotopomer distribution data to determine the reliance of a pathway on extracellular arginine. | [2][5] |

| Rate of Appearance (Flux) | The whole-body or systemic rate of production of arginine, calculated from isotopic dilution during constant infusion. | Calculated using steady-state isotope dilution equations based on tracer infusion rate and plasma enrichment. | [3] |

Summary of Applications

-

Quantitative Proteomics (SILAC): L-Arginine-¹⁵N₄ is used alongside other labeled amino acids to achieve complete labeling of proteomes for accurate relative protein quantification.[11][14][15]

-

Metabolic Flux Analysis: To quantify the rates of key metabolic pathways, such as nitric oxide synthesis versus urea production, in health and disease.[5][13]

-

Drug Development: To understand how a drug candidate modulates nitrogen metabolism or to assess its impact on pathways involving arginine.

-

Disease Research: To investigate the reprogramming of arginine metabolism in diseases like cancer, cardiovascular disorders, and immunological conditions.[1][2]

References

- 1. L-Arginine and its metabolites in kidney and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. L -Arginine-15N4 15N 98atom , 97 CP 204633-95-4 [sigmaaldrich.com]

- 5. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 8. Metabolic fate of L-arginine in relation to microbiostatic capability of murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arginine metabolism: boundaries of our knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Rapid determination of [guanidino-15N]arginine in plasma with gas chromatography--mass spectrometry: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

Metabolic Labeling with L-Arginine-¹⁵N₄: A Technical Guide for Quantitative Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for metabolic labeling of proteins using L-Arginine-¹⁵N₄. This technique, a cornerstone of quantitative proteomics, enables the precise measurement of protein synthesis, degradation, and turnover, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

Core Principles of Metabolic Labeling with L-Arginine-¹⁵N₄

Metabolic labeling with stable isotopes, particularly in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful method for the accurate quantification of relative protein abundance. The fundamental principle involves replacing a standard, or "light," amino acid in the cell culture medium with a non-radioactive, heavy isotope-labeled counterpart.

In this case, L-Arginine containing four ¹⁵N atoms (L-Arginine-¹⁵N₄) is used. As cells proliferate, they incorporate this "heavy" arginine into newly synthesized proteins. Consequently, every arginine-containing peptide from these cells will have a specific mass shift compared to peptides from cells grown in "light" medium containing the natural isotope ¹⁴N-Arginine. This mass difference allows for the direct comparison of protein abundance between different cell populations when their protein lysates are mixed and analyzed by mass spectrometry (MS).

A key advantage of this in vivo labeling approach is that the experimental and control cell populations are mixed at the beginning of the sample preparation process. This co-processing minimizes quantitative errors that can be introduced during sample handling, protein digestion, and MS analysis.

Experimental Workflow

The successful implementation of a metabolic labeling experiment with L-Arginine-¹⁵N₄ involves a series of well-defined steps, from cell culture preparation to mass spectrometry data analysis.

Detailed Experimental Protocols

2.1.1. Preparation of 'Light' and 'Heavy' SILAC Media

This protocol is for preparing 100 ml of DMEM for SILAC.

| Component | Stock Concentration (mg/ml) | Final Concentration (mg/L) | Volume for 'Light' Medium | Volume for 'Heavy' Medium |

| DMEM for SILAC | - | - | 89 ml | 89 ml |

| L-Lysine (¹²C₆, ¹⁴N₂) | 50 | 150 | 300 µl | - |

| L-Lysine (¹³C₆, ¹⁵N₂) | 150 | 150 | - | 100 µl |

| L-Arginine (¹²C₆, ¹⁴N₄) | 50 | 50 | 100 µl | - |

| L-Arginine-¹⁵N₄ | 50 | 50 | - | 100 µl |

| L-Proline | 50 | 200 | 400 µl | 400 µl |

| Dialyzed FBS | - | 10% | 10 ml | 10 ml |

| Penicillin/Streptomycin | - | 1% | 0.5 ml | 0.5 ml |

Procedure:

-

Aseptically combine the components for the 'light' and 'heavy' media in separate sterile bottles.

-

Filter-sterilize the final media preparations using a 0.22 µm filter.

2.1.2. Cell Culture and Labeling

-

Culture cells in the respective 'light' and 'heavy' SILAC media for a minimum of five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[1][2][3]

-

Monitor the cells for normal morphology and growth rates.

-

To verify labeling efficiency, a small aliquot of cells from the 'heavy' culture can be harvested, proteins extracted, digested, and analyzed by MS to confirm that over 97% of the arginine-containing peptides have incorporated the ¹⁵N₄ label.[1]

2.1.3. Cell Lysis and Protein Extraction

-

After the desired experimental treatment, harvest the 'light' and 'heavy' labeled cells.

-

Wash the cell pellets with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants containing the soluble proteins.

2.1.4. Protein Digestion

-

Determine the protein concentration of the 'light' and 'heavy' lysates using a standard protein assay (e.g., BCA assay).

-

Combine equal amounts of protein from the 'light' and 'heavy' lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture. For in-gel digestion: a. Separate the proteins by SDS-PAGE. b. Excise the protein bands of interest or the entire lane. c. Destain the gel pieces. d. Reduce the proteins with DTT and alkylate with iodoacetamide. e. Digest the proteins overnight with a suitable protease, typically trypsin.

-

Extract the peptides from the gel pieces.

Data Acquisition and Analysis

3.1. LC-MS/MS Analysis

The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.

3.2. Data Analysis Workflow using MaxQuant

MaxQuant is a widely used software platform for the analysis of SILAC data.[1][4][5][6]

Key MaxQuant Settings for L-Arginine-¹⁵N₄ SILAC:

| Parameter Group | Setting | Value/Selection |

| Group-specific parameters > Type | Multiplicity | 2 (for Light/Heavy) |

| Light Labels | Arg0 | |

| Heavy Labels | Arg10 (for ¹³C₆¹⁵N₄) or Arg4 (for ¹⁵N₄) | |

| Group-specific parameters > Modifications | Variable modifications | Oxidation (M), Acetyl (Protein N-term) |

| Fixed modifications | Carbamidomethyl (C) | |

| Global parameters > Sequences | Enzyme | Trypsin/P |

| Max. missed cleavages | 2 | |

| Global parameters > Identification | Peptide FDR | 0.01 |

| Protein FDR | 0.01 |

Note: In MaxQuant, the mass shift for L-Arginine-¹⁵N₄ is +4 Da. However, often a combined labeling with ¹³C₆ and ¹⁵N₄ is used, resulting in a +10 Da shift (Arg10). Ensure the correct heavy label is specified.

Application: Measuring Protein Turnover

A powerful application of L-Arginine-¹⁵N₄ labeling is the measurement of protein turnover rates, often referred to as dynamic SILAC (dSILAC). In a typical pulse-SILAC experiment, cells are first grown in 'light' medium and then switched to 'heavy' medium. Samples are collected at different time points after the switch. The rate of incorporation of the heavy label into proteins reflects the synthesis rate, while the rate of disappearance of the light-labeled proteins corresponds to the degradation rate.

Quantitative Data Example: Protein Turnover in HeLa Cells

The following table presents representative protein turnover data for HeLa cells, as determined by a pulse-SILAC experiment.[7][8][9] The average turnover rate for proteins in HeLa cells is approximately 20 hours.[7][8]

| Protein | Gene Name | Function | Half-life (hours) |

| Histone H3.1 | HIST1H3A | Chromatin organization | > 48 |

| GAPDH | GAPDH | Glycolysis | ~ 35 |

| Beta-actin | ACTB | Cytoskeleton | ~ 40 |

| Cyclin B1 | CCNB1 | Cell cycle regulation | ~ 1.5 |

| c-Myc | MYC | Transcription factor | ~ 0.5 |

Troubleshooting: The Arginine-to-Proline Conversion Issue

A common challenge in SILAC experiments using labeled arginine is the metabolic conversion of arginine to proline by the cells. This can lead to the incorporation of labeled proline into newly synthesized proteins, which complicates data analysis and can lead to inaccurate quantification.

Mitigation Strategy:

The most effective way to prevent this conversion is to supplement the SILAC medium with an excess of unlabeled L-proline (typically 200 mg/L). This saturates the cellular machinery for proline synthesis and effectively inhibits the conversion of the labeled arginine.

Quantitative Effect of Proline Supplementation in HeLa Cells:

| L-Proline Concentration (mg/L) | Average Signal from Converted Proline (%) |

| 0 | 28 |

| 50 | 9 |

| 100 | 3 |

| 200 | Undetectable |

Signaling Pathway Analysis: L-Arginine and mTORC1

Metabolic labeling with L-Arginine-¹⁵N₄ can be a powerful tool to study how nutrient availability, specifically arginine levels, impacts cellular signaling pathways. A key pathway regulated by arginine is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Arginine Sensing and mTORC1 Activation:

In the absence of arginine, the cytosolic arginine sensor CASTOR1 binds to and inhibits the GATOR2 complex.[10][11][12][13] GATOR2 is an inhibitor of GATOR1, which in turn is a GTPase-activating protein (GAP) for the Rag GTPases. Thus, when arginine is low, GATOR1 is active and keeps the Rag GTPases in an inactive state.

When arginine levels are sufficient, it binds to CASTOR1, causing a conformational change that leads to the dissociation of CASTOR1 from GATOR2.[11][13] This relieves the inhibition of GATOR2, which can then inhibit GATOR1. The inactivation of GATOR1 allows the Rag GTPases to become active, which then recruit mTORC1 to the lysosomal surface, leading to its activation. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and other anabolic processes.

By using L-Arginine-¹⁵N₄ labeling, researchers can quantitatively measure the changes in the proteome in response to varying arginine levels or in cells with mutations in the mTORC1 pathway, providing a dynamic view of how this critical nutrient-sensing pathway regulates cellular function.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]

- 7. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HeLa cells, Amino acids | Label: Amino acid, Mammalian cells | Centre for Proteome Research [liverpool.ac.uk]

- 9. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of arginine sensing by CASTOR1 upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of arginine sensing by CASTOR1 upstream of mTORC1 [dspace.mit.edu]

A Comprehensive Technical Guide to L-Arginine-¹⁵N₄ Hydrochloride for Research Professionals

For researchers, scientists, and drug development professionals, sourcing high-quality, isotopically labeled compounds is paramount for reproducible and accurate experimental outcomes. This in-depth technical guide provides critical information on L-Arginine-¹⁵N₄ hydrochloride, a vital tool in metabolic research, proteomics, and drug discovery.

This guide details supplier specifications, analytical methodologies for quality control, and insights into its application in key biological pathways and experimental workflows.

Supplier Landscape and Technical Specifications

Several reputable suppliers provide L-Arginine-¹⁵N₄ hydrochloride for research purposes. The following tables summarize the typical technical specifications offered by leading vendors, compiled from publicly available data and certificates of analysis.

Table 1: General Specifications for L-Arginine-¹⁵N₄ Hydrochloride

| Parameter | Specification |

| CAS Number | 204633-95-4[1] |

| Molecular Formula | C₆H₁₅ClN₄O₂ |

| Molecular Weight | 214.64 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Store at room temperature, protected from light and moisture. |

Table 2: Supplier-Specific Purity and Isotopic Enrichment

| Supplier | Product Number | Isotopic Enrichment (¹⁵N) | Chemical Purity | Chiral Purity |

| Sigma-Aldrich | 600113 | ≥98 atom % | ≥97% (CP) | ≥97% |

| Cambridge Isotope Laboratories, Inc. | NLM-396 | 98% | ≥98% | Not specified |

| MedChemExpress | HY-112615S | Not specified | Not specified | Not specified |

Note: Specifications can vary by lot. Always refer to the lot-specific certificate of analysis for the most accurate information.

Experimental Protocols: Ensuring Quality and Consistency

The quality of isotopically labeled amino acids is critical for experimental success. Suppliers employ a range of analytical techniques to ensure the chemical and isotopic purity of L-Arginine-¹⁵N₄ hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for determining the chemical purity of L-Arginine is reverse-phase HPLC.

Protocol:

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50 mM potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio would be 70:30 (aqueous:organic)[2].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Sample Preparation: A known concentration of L-Arginine-¹⁵N₄ hydrochloride is dissolved in the mobile phase.

-

Analysis: The retention time and peak area are compared to a certified reference standard to determine purity. The retention time for L-Arginine is approximately 7.5 minutes under these conditions[3].

Mass Spectrometry for Isotopic Enrichment Determination

Mass spectrometry is the definitive technique for confirming the isotopic enrichment of ¹⁵N-labeled compounds.

Protocol:

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Sample Preparation: The L-Arginine-¹⁵N₄ hydrochloride is derivatized to make it volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates a tert-butyldimethylsilyl (TBDMS) derivative.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the labeled and unlabeled L-Arginine.

-

Data Analysis: The relative abundances of the ion peaks corresponding to the ¹⁵N₄-labeled L-Arginine and any unlabeled (¹⁴N) counterparts are used to calculate the isotopic enrichment. For L-Arginine-¹⁵N₄, a mass shift of +4 is expected compared to the unlabeled compound[1].

Key Biological Signaling Pathways

L-Arginine is a semi-essential amino acid that plays a crucial role in numerous physiological processes. Its involvement in the nitric oxide and mTOR signaling pathways is of particular interest to researchers.

Nitric Oxide Synthesis Pathway

L-Arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Caption: Nitric Oxide Synthesis from L-Arginine.

mTOR Signaling Pathway

L-Arginine is also known to activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.

Caption: L-Arginine Activation of the mTOR Pathway.

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

L-Arginine-¹⁵N₄ hydrochloride is a key reagent in SILAC-based quantitative proteomics. This workflow allows for the accurate comparison of protein abundance between different cell populations.

Caption: General Workflow for a SILAC Experiment.

Detailed SILAC Protocol Using L-Arginine-¹⁵N₄ Hydrochloride

This protocol outlines the key steps for performing a SILAC experiment.

-

Media Preparation: Prepare two types of cell culture media that are deficient in L-Arginine. To one, add "light" L-Arginine hydrochloride, and to the other, add "heavy" L-Arginine-¹⁵N₄ hydrochloride. Both should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using a sequence-specific protease, typically trypsin, which cleaves after lysine and arginine residues.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

-

Data Analysis: Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptides. The ratio of the peak intensities for each peptide pair reflects the change in abundance of that protein between the two experimental conditions.

References

Methodological & Application

Application Notes: L-Arginine-¹⁵N₄ hydrochloride SILAC Labeling for Quantitative Proteomics

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics.[1][2] The method is based on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3] By growing one cell population in a "heavy" medium containing an isotope-labeled amino acid like L-Arginine-¹⁵N₄ hydrochloride and a second population in a "light" medium with the natural amino acid, a direct comparison of protein abundance can be made using mass spectrometry (MS).[2] Trypsin, the most commonly used enzyme in proteomics for protein digestion, cleaves proteins at the C-terminus of lysine and arginine residues.[4][5] Therefore, labeling with heavy arginine and/or lysine ensures that the vast majority of tryptic peptides can be quantified.[5]

The SILAC workflow is divided into two main phases: an adaptation phase and an experimental phase.[3][4] During the adaptation phase, cells are cultured for a sufficient number of divisions (at least five) to ensure near-complete incorporation of the heavy amino acids.[1][4] In the experimental phase, the two cell populations are subjected to different treatments or conditions before being combined.[3][6] Mixing the samples at the cell or lysate stage minimizes experimental error and bias, as both samples are processed identically in subsequent steps.[3] This application note provides a detailed protocol for performing a SILAC experiment using L-Arginine-¹⁵N₄ hydrochloride.

Materials and Reagents

The following table lists the necessary materials and reagents for a typical SILAC experiment. Specific product numbers are provided as examples and equivalents may be used.

| Reagent/Material | Example Supplier/Product No. |

| L-Arginine:HCl (U-¹³C₆, 99%; ¹⁵N₄, 99%) | Cambridge Isotope Laboratories, Inc. (CNLM-539-H)[7][8] |

| L-Lysine:2HCl (U-¹³C₆, 99%; U-¹⁵N₂, 99%) | Cambridge Isotope Laboratories, Inc. (CNLM-291-H)[8] |

| SILAC DMEM (Arg/Lys deficient) | Thermo Fisher Scientific |

| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific |

| Cell Lysis Buffer (e.g., RIPA) | Thermo Fisher Scientific |

| Protease and Phosphatase Inhibitor Cocktails | Thermo Fisher Scientific[7] |

| BCA Protein Assay Kit | Thermo Fisher Scientific[7] |

| Dithiothreitol (DTT) | Sigma-Aldrich |

| Iodoacetamide (IAM) | Sigma-Aldrich |

| Sequencing Grade Modified Trypsin | Promega[4] |

| Formic Acid, LC-MS Grade | Thermo Fisher Scientific[7] |